Ethyl 1-benzyl-5-hydroxy-1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques
The compound can be synthesized through reactions involving benzaldehyde, aniline, and ethylacetoacetate, using l (−) proline–Fe(III) complex at room temperature. This process is characterized by spectral methods and X-ray diffraction studies, revealing its crystal structure (Sambyal et al., 2011).
Crystal Structure Analysis
The compound crystallizes in a triclinic space group, exhibiting a flat boat conformation. Its structure includes intra- and intermolecular hydrogen bonds, which stabilize the crystal structure (Sambyal et al., 2011).
Chemical Reactions and Derivatives
Formation of Schiff and Mannich Bases
Ethyl imidate hydrochlorides, including derivatives of the compound, can react with various agents like hydrazine hydrate and isatin to form Schiff and Mannich bases, showcasing its versatility in chemical synthesis (Bekircan & Bektaş, 2008).
Phosphine-Catalyzed Annulations
The compound acts as a 1,4-dipole synthon in phosphine-catalyzed annulations with N-tosylimines, leading to the formation of highly functionalized tetrahydropyridines. This process demonstrates complete regioselectivity and excellent yields, important for organic synthesis (Zhu et al., 2003).
Microbial Reduction Studies
Microbial reduction of compounds structurally similar to ethyl 1-benzyl-5-hydroxy-1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride yields products with high diastereo- and enantioselectivities. This indicates potential applications in stereospecific syntheses (Guo et al., 2006).
Potential Applications in Organic Synthesis and Biochemistry
Use in Organic Synthesis
The compound and its derivatives play a role in the synthesis of various organic molecules, demonstrating its utility as a building block in organic chemistry (Grishina et al., 2005).
Aldose Reductase Inhibition
Derivatives of the compound, such as ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate, have been identified as potent and specific inhibitors of aldose reductase. This suggests potential applications in biochemical research, particularly in studying enzyme inhibition (Mylari et al., 1991).
Antioxidant Agent Synthesis
Novel derivatives of the compound have been synthesized and evaluated for their antioxidant activity. This highlights its role in the development of potential antioxidant agents (Asha et al., 2009).
Safety And Hazards
properties
IUPAC Name |
ethyl 1-benzyl-5-hydroxy-3,6-dihydro-2H-pyridine-4-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3.ClH/c1-2-19-15(18)13-8-9-16(11-14(13)17)10-12-6-4-3-5-7-12;/h3-7,17H,2,8-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYUAILPTOOTCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CN(CC1)CC2=CC=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-benzyl-5-hydroxy-1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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